2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)benzamide
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Overview
Description
2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a methylthio group at the second position and a thiophen-3-ylbenzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)benzamide can be achieved through a multi-step process involving the following key steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with thionyl chloride to form benzoyl chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Methylthio Group: The methylthio group can be introduced by reacting the benzamide with methylthiol in the presence of a base such as sodium hydride.
Attachment of the Thiophen-3-ylbenzyl Group: The thiophen-3-ylbenzyl group can be attached to the nitrogen atom of the benzamide through a nucleophilic substitution reaction using a suitable thiophen-3-ylbenzyl halide.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The benzamide can be reduced to form the corresponding amine.
Substitution: The thiophen-3-ylbenzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halides, acids, and bases can be employed depending on the specific substitution reaction.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals with potential therapeutic effects.
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: It can serve as a probe for studying biological processes and interactions at the molecular level.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylthio)-N-(2-(thiophen-2-yl)benzyl)benzamide
- 2-(methylthio)-N-(2-(thiophen-4-yl)benzyl)benzamide
- 2-(ethylthio)-N-(2-(thiophen-3-yl)benzyl)benzamide
Uniqueness
2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)benzamide is unique due to the specific positioning of the methylthio and thiophen-3-ylbenzyl groups, which can influence its chemical reactivity and biological activity. The presence of the thiophen-3-yl group can enhance its electronic properties, making it suitable for applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
2-methylsulfanyl-N-[(2-thiophen-3-ylphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS2/c1-22-18-9-5-4-8-17(18)19(21)20-12-14-6-2-3-7-16(14)15-10-11-23-13-15/h2-11,13H,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVGXQDKEJQKNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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